4-Cyclopropyl-6-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine 4-Cyclopropyl-6-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18654135
InChI: InChI=1S/C14H21BN2O3/c1-13(2)14(3,4)20-15(19-13)10-11(9-6-7-9)16-8-17-12(10)18-5/h8-9H,6-7H2,1-5H3
SMILES:
Molecular Formula: C14H21BN2O3
Molecular Weight: 276.14 g/mol

4-Cyclopropyl-6-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine

CAS No.:

Cat. No.: VC18654135

Molecular Formula: C14H21BN2O3

Molecular Weight: 276.14 g/mol

* For research use only. Not for human or veterinary use.

4-Cyclopropyl-6-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine -

Molecular Formula C14H21BN2O3
Molecular Weight 276.14 g/mol
IUPAC Name 4-cyclopropyl-6-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
Standard InChI InChI=1S/C14H21BN2O3/c1-13(2)14(3,4)20-15(19-13)10-11(9-6-7-9)16-8-17-12(10)18-5/h8-9H,6-7H2,1-5H3
Standard InChI Key MAQQXKIQQZZUFT-UHFFFAOYSA-N
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=C(N=CN=C2OC)C3CC3

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 4-cyclopropyl-6-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine, reflects its pyrimidine core substituted at positions 4, 5, and 6. The cyclopropyl group at position 4 introduces steric bulk, while the methoxy group at position 6 enhances electronic stability. The boronic ester moiety at position 5 (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) is pivotal for its role in cross-coupling reactions .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC14H21BN2O3\text{C}_{14}\text{H}_{21}\text{BN}_2\text{O}_3
Molecular Weight276.14 g/mol
CAS Registry Number2750602-14-1
SMILES NotationB1(OC(C(O1)(C)C)(C)C)C2=C(N=CN=C2OC)C3CC3
InChI KeyMAQQXKIQQZZUFT-UHFFFAOYSA-N

The boronic ester group (B(O2C6H12)\text{B(O}_2\text{C}_6\text{H}_{12}\text{)}) enables this compound to act as a nucleophilic partner in palladium-catalyzed reactions, forming carbon-carbon bonds with aryl or vinyl halides.

Synthesis and Manufacturing

Synthetic Routes

The synthesis typically involves functionalizing a pyrimidine precursor with a dioxaborolane reagent. A common approach is the palladium-catalyzed Miyaura borylation of a halogenated pyrimidine. For example:

  • Halogenation: A pyrimidine substrate (e.g., 5-bromo-4-cyclopropyl-6-methoxypyrimidine) is prepared.

  • Borylation: Reaction with bis(pinacolato)diboron (B2(pin)2\text{B}_2(\text{pin})_2) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl2\text{Pd(dppf)Cl}_2) and a base (e.g., KOAc) yields the boronic ester .

Representative Reaction Scheme:

5-Bromo-4-cyclopropyl-6-methoxypyrimidine+B2(pin)2Pd catalystTarget Compound+Byproducts\text{5-Bromo-4-cyclopropyl-6-methoxypyrimidine} + \text{B}_2(\text{pin})_2 \xrightarrow{\text{Pd catalyst}} \text{Target Compound} + \text{Byproducts}

Optimization Challenges

Key challenges include minimizing protodeborylation (loss of the boronic ester group under acidic or aqueous conditions) and controlling regioselectivity. Anhydrous conditions and inert atmospheres are critical .

Applications in Pharmaceutical Research

Role in Drug Discovery

This compound is extensively used to synthesize kinase inhibitors and anticancer agents. For instance, it serves as a building block in the synthesis of TGF-β receptor inhibitors, which are investigated for treating fibrosis and metastatic cancers .

Case Study: TGF-β Inhibitor Development

In a 2024 study, the compound was coupled with a pyrazolo[1,5-a]pyrimidine scaffold via Suzuki-Miyaura cross-coupling to yield a potent TGF-βR2 inhibitor (IC50_{50} = 8 nM) . The boronic ester’s reactivity enabled precise functionalization at the pyrimidine’s 5-position.

Agrochemical Applications

In agrochemistry, the compound’s derivatives are explored as herbicides and fungicides. The cyclopropyl group enhances metabolic stability, prolonging field efficacy.

Role in Organic Synthesis and Cross-Coupling Reactions

Suzuki-Miyaura Reaction

The boronic ester moiety facilitates coupling with aryl halides, forming biaryl structures central to pharmaceuticals and materials. For example:

Target Compound+Ar-XPd catalystAr-Pyrimidine+Byproducts\text{Target Compound} + \text{Ar-X} \xrightarrow{\text{Pd catalyst}} \text{Ar-Pyrimidine} + \text{Byproducts}

This reaction is scalable, with yields exceeding 80% under optimized conditions .

Compatibility with Other Reactions

The compound participates in Chan-Lam couplings (C–N bond formation) and Petasis reactions (multicomponent couplings), broadening its utility in diversity-oriented synthesis.

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